Metabolic Stability: Resistance to β-Oxidation and Membrane Esterification
(+/-)14(15)-Eet-SI contains a methyl sulfonamide substitution at the carboxyl terminus that eliminates the substrate recognition site for β-oxidation enzymes and acyltransferases responsible for membrane esterification. This modification confers complete metabolic stability relative to the labile native 14,15-EET molecule, which is rapidly degraded in cellular systems .
| Evidence Dimension | Susceptibility to β-oxidation and membrane esterification |
|---|---|
| Target Compound Data | Not sensitive to β-oxidation or membrane esterification |
| Comparator Or Baseline | Native 14,15-EET is sensitive to both β-oxidation and membrane esterification |
| Quantified Difference | Qualitative: metabolic stabilization (non-quantitative class-level inference from sulfonamide modification) |
| Conditions | Sulfonimide structural modification |
Why This Matters
This stability is essential for experiments requiring sustained EET receptor activation without compound loss to metabolic clearance.
